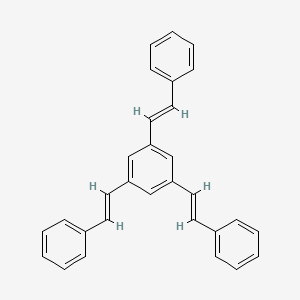![molecular formula C12H12N2O B15228892 4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol](/img/structure/B15228892.png)
4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol is a heterocyclic compound that features a fused pyrrole and imidazole ring system attached to a phenol group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of imidazole with acrolein in the presence of a catalyst such as acetic acid. The resulting intermediate undergoes further cyclization and reduction to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated phenol derivatives.
科学研究应用
4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts .
作用机制
The mechanism of action of 4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
相似化合物的比较
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Known for their necroptosis inhibitory activity.
Pyrrolopyrazine derivatives: Exhibiting a wide range of biological activities, including antimicrobial and kinase inhibitory properties.
Uniqueness
4-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol is unique due to its specific ring structure and the presence of a phenol group, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC 名称 |
4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol |
InChI |
InChI=1S/C12H12N2O/c15-10-5-3-9(4-6-10)11-8-13-12-2-1-7-14(11)12/h3-6,8,15H,1-2,7H2 |
InChI 键 |
KKKUVTVUHQHKOP-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-3-(methylthio)-7-nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15228809.png)
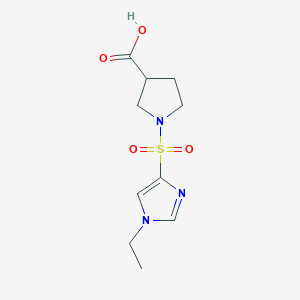
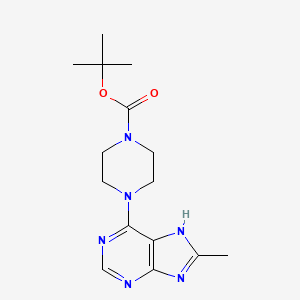
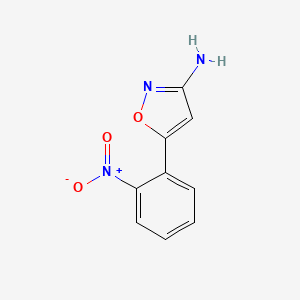

![tert-Butyl 7-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B15228852.png)
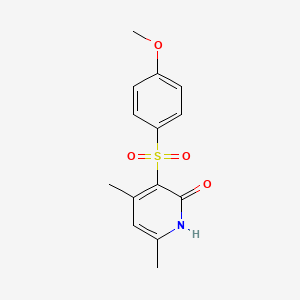
![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentan-1-amine](/img/structure/B15228865.png)
![7-Ethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228866.png)

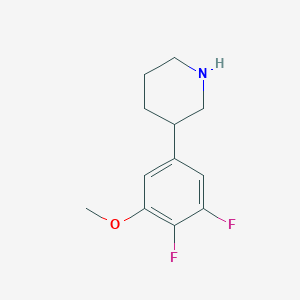

![1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228889.png)
